A Comprehensive Technical Guide to Dichloromethoxypyrimidines: Focus on 2,5-Dichloro-4-methoxypyrimidine and its Isomer 2,4-Dichloro-5-methoxypyrimidine
A Comprehensive Technical Guide to Dichloromethoxypyrimidines: Focus on 2,5-Dichloro-4-methoxypyrimidine and its Isomer 2,4-Dichloro-5-methoxypyrimidine
Abstract: Dichloromethoxypyrimidine scaffolds are pivotal intermediates in the fields of medicinal chemistry and agrochemical research. Their unique structure, featuring reactive chlorine atoms on a pyrimidine core, renders them versatile building blocks for synthesizing a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2,5-Dichloro-4-methoxypyrimidine. Recognizing the limited public data on this specific isomer, this guide also presents a detailed, comparative analysis of the more extensively studied and commercially significant isomer, 2,4-Dichloro-5-methoxypyrimidine, to provide researchers and drug development professionals with a thorough and practical resource for its effective utilization.
Introduction to Dichloromethoxypyrimidine Scaffolds
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the pyrimidine ring system being a particularly prominent motif found in countless biologically active molecules.[1] The introduction of chloro- and methoxy-substituents creates a "privileged scaffold," a molecular framework that can serve as a core structure for developing ligands for multiple biological targets.[2] This guide focuses on two such isomers, 2,5-Dichloro-4-methoxypyrimidine and 2,4-Dichloro-5-methoxypyrimidine, highlighting their properties and synthetic utility. While structurally similar, the positioning of their substituents leads to different chemical reactivities and dictates their specific applications in complex molecule synthesis.
Physicochemical Properties of 2,5-Dichloro-4-methoxypyrimidine
2,5-Dichloro-4-methoxypyrimidine (CAS No. 5750-74-3) is a valuable chemical intermediate, particularly in the synthesis of novel pesticides and pharmaceutical compounds.[3] Its utility stems from the reactive sites on the pyrimidine ring. However, detailed experimental data for this specific isomer is less prevalent in public literature compared to its 2,4-dichloro counterpart.
Core Properties
The known physicochemical data for 2,5-Dichloro-4-methoxypyrimidine are summarized below. This data provides a foundational understanding for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 5750-74-3 | [4] |
| Molecular Formula | C₅H₄Cl₂N₂O | [3][4] |
| Molecular Weight | 179.00 g/mol | [3][4] |
| IUPAC Name | 2,5-dichloro-4-methoxypyrimidine | [4] |
| Boiling Point | 429.5°C at 760 mmHg | [3] |
| Purity (Typical) | ≥95.0% | [4] |
| Recommended Storage | 2-8°C | [3][4] |
The Well-Characterized Isomer: 2,4-Dichloro-5-methoxypyrimidine
To provide a more complete technical picture for researchers, it is instructive to examine the extensive data available for the closely related isomer, 2,4-Dichloro-5-methoxypyrimidine (CAS No. 19646-07-2). This compound is a cornerstone intermediate in the development of numerous therapeutic agents.[2]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 19646-07-2 | [2][5][6] |
| Molecular Formula | C₅H₄Cl₂N₂O | [2][5][6] |
| Molecular Weight | 179.00 g/mol | [2] |
| Exact Mass | 177.970068 g/mol | [2][5] |
| IUPAC Name | 2,4-dichloro-5-methoxypyrimidine | [5] |
| ¹³C NMR (Predicted) | -OCH₃: ~57 ppm; C5: ~140 ppm; C6: ~150 ppm; C2/C4: ~155-165 ppm | [2] |
Synthesis and Reactivity
The primary industrial and laboratory synthesis of 2,4-Dichloro-5-methoxypyrimidine involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, commonly known as 5-methoxyuracil.[2] This reaction is typically performed using phosphorus oxychloride (POCl₃) as the chlorinating agent, often in the presence of a tertiary amine like N,N-dimethylaniline or pyridine, which acts as an acid scavenger.[2][6][7]
A key feature for synthetic chemists is the differential reactivity of the two chlorine atoms. Research indicates that the C4-chloro group is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group.[2] This allows for selective, stepwise functionalization of the pyrimidine ring, enabling the controlled construction of complex molecular architectures.
Caption: General synthesis workflow for 2,4-Dichloro-5-methoxypyrimidine.
Experimental Protocols for Characterization
Detailed Synthesis Protocol: Chlorination of 5-Methoxyuracil
This protocol is a representative method for synthesizing 2,4-Dichloro-5-methoxypyrimidine, adapted from established procedures.[2][6] The causality behind this choice is its high yield and scalability. POCl₃ is an effective and economical chlorinating agent for hydroxylated pyrimidines.
Materials:
-
5-methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil) (0.316 mol)
-
Phosphorus oxychloride (POCl₃) (0.88 mol)
-
N,N-dimethylaniline (0.391 mol)
-
Crushed Ice
-
Ether or other suitable organic solvent
-
Light petroleum ether (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reaction flask equipped with a reflux condenser and stirrer, carefully mix 5-methoxy-2,4-dihydroxypyrimidine, phosphorus oxychloride, and N,N-dimethylaniline.[2][6] The reaction should be conducted in a well-ventilated fume hood.
-
Heating: Heat the mixture to reflux and maintain this temperature for approximately 2 hours.[2][6] Reaction progress can be monitored using an appropriate chromatographic technique (e.g., TLC or HPLC).[2]
-
Quenching: After the reaction is complete, cool the mixture. In a separate, larger vessel, prepare a slurry of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess POCl₃.[2][6] This is a highly exothermic step and requires extreme caution.
-
Extraction: Extract the aqueous mixture with ether (or another suitable organic solvent).[2][6]
-
Purification: Combine the organic extracts. The solvent can be removed under reduced pressure to yield the crude product. Further purification by recrystallization from light petroleum ether yields the final product.[2][6] A yield of approximately 75% is reported for this method.[2][6]
Analytical Workflow for Identity and Purity Confirmation
A self-validating protocol for confirming the identity and purity of the synthesized product is essential. This involves a multi-technique approach where each method provides orthogonal information.
Caption: A logical workflow for the analytical characterization of dichloromethoxypyrimidine.
Applications in Research and Development
The dichloromethoxypyrimidine scaffold is a versatile starting material for a range of bioactive compounds. The applications are primarily documented for the 2,4-dichloro isomer, which serves as a proxy for the potential of this chemical class.
-
Pharmaceuticals: It is a key intermediate in synthesizing compounds for various therapeutic areas.
-
Kinase Inhibitors: The scaffold is a major component in the development of protein kinase inhibitors, which are crucial in modern cancer therapy.[2]
-
Alzheimer's Disease Research: The compound is used in the preparation of heteroarylpiperazine derivatives being investigated for the treatment of Alzheimer's disease.[2]
-
Antimalarial Agents: It has served as a starting material for potent dual inhibitors of plasmodial kinases, offering a potential pathway for new antimalarial drugs.[2]
-
-
Agrochemicals: It is an important intermediate for synthesizing new, ultra-high-efficiency, and low-toxicity herbicides.[2][8]
Caption: Key application areas derived from the dichloromethoxypyrimidine scaffold.
Safety and Handling
Both 2,5-Dichloro-4-methoxypyrimidine and its 2,4-dichloro isomer are hazardous chemicals that require careful handling in a controlled laboratory environment. The following GHS hazard information is aggregated from multiple sources.
| Category | Code | Description | Source(s) |
| Signal Word | - | Danger | [2][5] |
| Hazard Statements | H302 | Harmful if swallowed | [5] |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [5][9] | |
| H318 | Causes serious eye damage | [5] | |
| H335 | May cause respiratory irritation | [9] | |
| H400 | Very toxic to aquatic life | [10] |
Handling and Storage:
-
Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[9]
-
Handling: Avoid all personal contact, including inhalation.[11] Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][12] The material is moisture-sensitive; storage under an inert atmosphere is recommended to maintain product quality.[9]
Conclusion
2,5-Dichloro-4-methoxypyrimidine is a synthetically useful, yet less-documented, member of the dichloromethoxypyrimidine family. While its core physicochemical properties are established, a significant opportunity exists for further research into its specific reactivity, solubility, and spectral characteristics. In contrast, its isomer, 2,4-Dichloro-5-methoxypyrimidine, is a well-characterized and powerful intermediate whose differential reactivity has been expertly leveraged in drug discovery and agrochemical development. For researchers working with this class of compounds, understanding the properties and synthesis of the 2,4-isomer provides a robust and invaluable framework for exploring the potential of related scaffolds like 2,5-Dichloro-4-methoxypyrimidine.
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Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Chloro-4-methoxypyrimidine, CAS No. 22536-63-6 - iChemical. [Link]
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2,5-Dichloro-4-methoxypyrimidine - MySkinRecipes. [Link]
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